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molecular formula C7H6O4 B1332800 3-(Furan-2-yl)-2-oxopropanoic acid

3-(Furan-2-yl)-2-oxopropanoic acid

Cat. No. B1332800
M. Wt: 154.12 g/mol
InChI Key: WYJIHKGNYDLFGB-UHFFFAOYSA-N
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Patent
US08669103B2

Procedure details

To a 100 mL flask, 3-(furan-2-yl)-2-oxopropanoate (940 mg) along with 23 mL cold 6N NaOH was added. The insoluble mixture was stirred in a 90° C. bath for 5 min until dissolved. Cold 1N HCl was added until solution was acidic (approx 120 mL). Solution was extracted 2×50 mL EtOAc. Combined organic layers were washed with 40 mL brine and dried with Na2SO4. Solution was evaporated to yield 540 mg brown solid. Solid was further purified by reversed-phase high-performance liquid chromatography (HPLC) ramping from 97% aqueous trifluoroacetic acid (TFA) to acetonitrile (ACN).
Name
3-(furan-2-yl)-2-oxopropanoate
Quantity
940 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7](=[O:11])[C:8]([O-:10])=[O:9].[OH-].[Na+].Cl>>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7](=[O:11])[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
3-(furan-2-yl)-2-oxopropanoate
Quantity
940 mg
Type
reactant
Smiles
O1C(=CC=C1)CC(C(=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The insoluble mixture was stirred in a 90° C. bath for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
EXTRACTION
Type
EXTRACTION
Details
Solution was extracted 2×50 mL EtOAc
WASH
Type
WASH
Details
Combined organic layers were washed with 40 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Solution was evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O1C(=CC=C1)CC(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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